1-Piperidineethanol, 2-methyl-alpha-[(methylamino)methyl]-
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Overview
Description
1-Piperidineethanol, 2-methyl-alpha-[(methylamino)methyl]- is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidineethanol, 2-methyl-alpha-[(methylamino)methyl]- typically involves the reaction of piperidine with appropriate reagents to introduce the ethanol and methylamino groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
1-Piperidineethanol, 2-methyl-alpha-[(methylamino)methyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups .
Scientific Research Applications
1-Piperidineethanol, 2-methyl-alpha-[(methylamino)methyl]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-Piperidineethanol, 2-methyl-alpha-[(methylamino)methyl]- involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
1-Piperidineethanol: A simpler derivative with similar structural features.
2-Methyl-1-piperidineethanol: Another derivative with a methyl group at a different position.
N-Methyl-1-piperidineethanol: A derivative with a methyl group on the nitrogen atom.
Uniqueness
1-Piperidineethanol, 2-methyl-alpha-[(methylamino)methyl]- is unique due to the presence of both the methylamino and ethanol groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications .
Properties
CAS No. |
1019574-01-6 |
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Molecular Formula |
C10H22N2O |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
1-(methylamino)-3-(2-methylpiperidin-1-yl)propan-2-ol |
InChI |
InChI=1S/C10H22N2O/c1-9-5-3-4-6-12(9)8-10(13)7-11-2/h9-11,13H,3-8H2,1-2H3 |
InChI Key |
ZWWADGODAQZCMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CC(CNC)O |
Origin of Product |
United States |
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